Cas no 175136-38-6 ((8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)(phenyl)methanone)

(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)(phenyl)methanone structure
175136-38-6 structure
Product Name:(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)(phenyl)methanone
CAS No:175136-38-6
MF:C16H13BrO3
MW:333.176624059677
CID:134330
PubChem ID:726574
Update Time:2025-04-19

(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)(phenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)(phenyl)methanone
    • (7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-phenylmethanone
    • (8-BROMO-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)(PHENYL)METHANONE
    • Methanone,(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)phenyl-
    • 2-BENZOYL-4,5-TRIMETHYLENEDIOXYBROMOBENZENE
    • Methanone, (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)phenyl-
    • 175136-38-6
    • CBMicro_021551
    • Cambridge id 5955649
    • Oprea1_567197
    • HMS547P14
    • Maybridge1_002280
    • BIM-0021641.P001
    • Oprea1_553689
    • CS-0357303
    • FT-0604850
    • DTXSID40352434
    • AKOS000605750
    • (8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-phenyl-methanone
    • CCG-13437
    • MFCD00218835
    • BRD-K85052843-001-01-3
    • Inchi: 1S/C16H13BrO3/c17-13-10-15-14(19-7-4-8-20-15)9-12(13)16(18)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2
    • InChI Key: AECNFLAZVMSKTC-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(C=C1C(C1C=CC=CC=1)=O)OCCCO2

Computed Properties

  • Exact Mass: 332.00500
  • Monoisotopic Mass: 332.00481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Melting Point: 105 °C
  • PSA: 35.53000
  • LogP: 3.84140

(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)(phenyl)methanone Security Information

  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD